molecular formula C41H43ClN10O7 B12405660 Fak protac B5

Fak protac B5

Cat. No.: B12405660
M. Wt: 823.3 g/mol
InChI Key: WGXCHVXCUMEKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FAK PROTAC B5 is a compound designed to target and degrade focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in various cellular processes such as survival, proliferation, migration, and invasion. This compound is a proteolysis-targeting chimera (PROTAC) that leverages the ubiquitin-proteasome system to selectively degrade FAK, thereby inhibiting its functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FAK PROTAC B5 involves multiple steps, including the design and synthesis of a ligand that binds to FAK, a linker, and a ligand that recruits an E3 ubiquitin ligase. The optimal PROTAC B5 exhibited potent FAK affinity with an IC50 value of 14.9 nM . The synthetic route typically involves:

    Design and Synthesis of Ligands: The ligands are synthesized using standard organic synthesis techniques.

    Linker Attachment: The ligands are connected via a linker, which is synthesized using coupling reactions.

    Final Assembly: The final PROTAC molecule is assembled by connecting the FAK ligand, linker, and E3 ligase ligand.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route, optimizing reaction conditions, and ensuring high purity and yield. This may include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification: Using techniques such as chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required specifications for use in research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

FAK PROTAC B5 undergoes several types of reactions, including:

    Degradation: The primary reaction is the degradation of FAK via the ubiquitin-proteasome system.

    Binding: The compound binds to FAK and the E3 ubiquitin ligase, facilitating the degradation process.

Common Reagents and Conditions

    Reagents: Common reagents include the synthesized ligands, linkers, and solvents such as dimethyl sulfoxide (DMSO).

    Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and degradation.

Major Products

The major product of the reaction is the degraded FAK protein, which results from the ubiquitination and subsequent proteasomal degradation facilitated by this compound .

Scientific Research Applications

FAK PROTAC B5 has several scientific research applications, including:

    Cancer Research: It is used to study the role of FAK in cancer cell survival, proliferation, migration, and invasion. .

    Drug Discovery: this compound serves as a lead compound for developing new cancer therapies targeting FAK.

    Biological Studies: It is used to explore the biological functions of FAK and its role in various cellular processes.

Mechanism of Action

FAK PROTAC B5 exerts its effects through the following mechanism:

    Binding to FAK: The compound binds to FAK, targeting it for degradation.

    Recruitment of E3 Ubiquitin Ligase: The PROTAC molecule also binds to an E3 ubiquitin ligase, bringing it in proximity to FAK.

    Ubiquitination and Degradation: The E3 ligase ubiquitinates FAK, marking it for degradation by the proteasome. .

Comparison with Similar Compounds

FAK PROTAC B5 is unique compared to other similar compounds due to its potent FAK degradation activity and strong antiproliferative effects. Similar compounds include:

    FAK Inhibitors: Traditional FAK inhibitors target the kinase activity of FAK but do not degrade the protein.

    Other PROTACs: Other PROTACs targeting different proteins or kinases may have similar mechanisms but target different pathways or proteins.

This compound stands out due to its ability to degrade FAK, providing a more comprehensive inhibition of FAK functions compared to traditional inhibitors .

Properties

Molecular Formula

C41H43ClN10O7

Molecular Weight

823.3 g/mol

IUPAC Name

2-[[5-chloro-2-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-5-oxopentyl]piperazin-1-yl]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C41H43ClN10O7/c1-43-37(55)25-8-3-4-10-28(25)46-36-27(42)23-44-41(49-36)47-29-14-13-24(22-32(29)59-2)51-20-18-50(19-21-51)17-6-5-12-33(53)45-30-11-7-9-26-35(30)40(58)52(39(26)57)31-15-16-34(54)48-38(31)56/h3-4,7-11,13-14,22-23,31H,5-6,12,15-21H2,1-2H3,(H,43,55)(H,45,53)(H,48,54,56)(H2,44,46,47,49)

InChI Key

WGXCHVXCUMEKET-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.